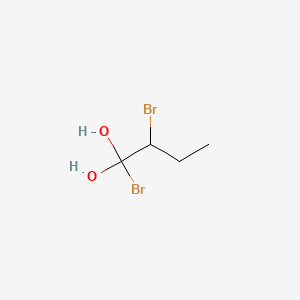

1,2-Dibromobutane-1,1-diol

Descripción

1,2-Dibromobutane-1,1-diol (hypothetical structure: C₄H₈Br₂O₂) is a brominated diol derivative, though direct literature on its synthesis or applications is sparse. Based on analogous compounds, its structure likely combines a butane backbone with bromine substituents at positions 1 and 2, and hydroxyl groups at the 1,1-positions. However, the lack of explicit data necessitates comparisons with structurally related compounds, such as ethane-1,1-diol derivatives, brominated alkanes, and other diols .

Propiedades

Número CAS |

52655-11-5 |

|---|---|

Fórmula molecular |

C4H8Br2O2 |

Peso molecular |

247.91 g/mol |

Nombre IUPAC |

1,2-dibromobutane-1,1-diol |

InChI |

InChI=1S/C4H8Br2O2/c1-2-3(5)4(6,7)8/h3,7-8H,2H2,1H3 |

Clave InChI |

UUSVDJBYMWOMCY-UHFFFAOYSA-N |

SMILES canónico |

CCC(C(O)(O)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibromobutane-1,1-diol can be synthesized through the bromination of butane derivatives. One common method involves the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . Another approach includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents .

Industrial Production Methods

Industrial production of 1,2-dibromobutane-1,1-diol typically involves large-scale bromination processes. These processes utilize bromine or bromine-containing compounds in the presence of catalysts to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibromobutane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The bromine atoms can be reduced to form butane derivatives.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Butane derivatives with reduced bromine content.

Substitution: Compounds with substituted functional groups, such as alcohols or amines.

Aplicaciones Científicas De Investigación

1,2-Dibromobutane-1,1-diol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,2-dibromobutane-1,1-diol involves its interaction with molecular targets through its bromine and hydroxyl groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions. The compound’s effects are mediated by its ability to form covalent bonds with other molecules, thereby altering their chemical properties and reactivity .

Comparación Con Compuestos Similares

Structural and Physical Properties

Table 1 compares molecular formulas, CAS numbers, and key properties of 1,2-Dibromobutane-1,1-diol with analogous compounds.

Key Observations :

- Bromine Effects: Brominated diols (e.g., trans-2,3-Dibromo-2-butene-1,4-diol) exhibit higher molecular weights and reactivity compared to non-brominated analogs like ethane-1,1-diol.

- Hydrogen Bonding : Ethane-1,1-diol demonstrates significant intramolecular hydrogen bonding, stabilizing its gauche conformation in solution. Similar stabilization may occur in 1,2-Dibromobutane-1,1-diol, though bromine’s steric bulk could disrupt this .

Ethane-1,1-diol Derivatives

Ethane-1,1-diol derivatives are synthesized via acid-catalyzed condensation (e.g., glyoxal and benzamide forming diol intermediates) . Computational studies reveal that ethane-1,1-diol adopts a stabilized conformation due to hydrogen bonding, with energy barriers of ~3 kcal/mol for rotation .

Brominated Alkanes and Diols

1,2-Dibromobutane is synthesized via bromination of butane or butene derivatives . Brominated diols like trans-2,3-Dibromo-2-butene-1,4-diol are likely synthesized through halogenation of diols or diene precursors. The presence of bromine facilitates elimination reactions (e.g., dehydrohalogenation) to form alkenes .

Comparison with 1,2-Dibromobutane-1,1-diol :

- If synthesized similarly to 1,4-dibromobutane (), 1,2-Dibromobutane-1,1-diol could form via bromination of a diol precursor. However, steric hindrance from the 1,1-diol groups might complicate synthesis.

- Reactivity may differ from non-diol bromoalkanes; hydroxyl groups could enable nucleophilic substitution or act as leaving groups in acidic conditions .

Ethane-1,1-diol

Used in polymer chemistry and as a solvent. Its stability in solution is attributed to hydrogen bonding, reducing oxidative degradation .

1,2-Dibromobutane

Primarily an intermediate in organic synthesis (e.g., cross-coupling reactions) .

Brominated Aromatic Diols

Compounds like Benzen-1,2-diol,4,5-dibromo- (CAS 2563-26-0) are employed in flame retardants or pharmaceuticals due to enhanced thermal stability from bromine .

Inference for 1,2-Dibromobutane-1,1-diol :

- Potential applications include: Pharmaceuticals: Bromine’s electronegativity could enhance binding to biological targets. Polymer Crosslinking: Diol groups may act as linkers in resin synthesis.

- Stability concerns: Bromine’s electron-withdrawing nature might increase susceptibility to hydrolysis compared to non-brominated diols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.